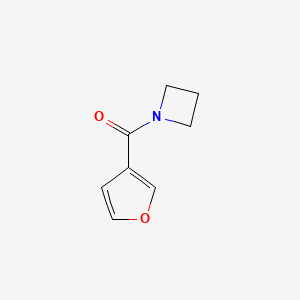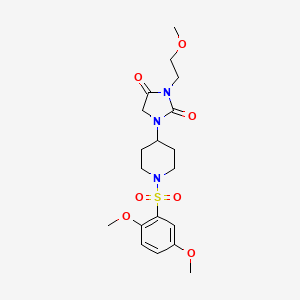![molecular formula C20H17F2N3O2S B2796039 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 900007-84-3](/img/structure/B2796039.png)
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide, also known as DFP-10825, is a novel small molecule compound that has been synthesized for scientific research purposes. It has shown potential as a therapeutic agent for various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
Sulfonamide and Acetamide Compounds in Scientific Research
Sulfonamide and acetamide derivatives play a crucial role in various scientific and pharmaceutical research fields due to their diverse biological activities and chemical properties.
Antioxidant Activity and Chemical Analysis
- Sulfonamide and acetamide compounds are frequently evaluated for their antioxidant capacities. Various analytical methods, including ABTS/PP decolorization assays and others, are employed to determine their efficacy in scavenging free radicals, indicating their potential application in mitigating oxidative stress-related conditions (Ilyasov et al., 2020).
Pharmacological Applications
- These compounds are foundational in developing various pharmacological agents, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX-2 inhibitors. The incorporation of sulfonamide moieties into drug structures has led to the development of novel therapeutic agents with enhanced efficacy and specificity for target sites (Carta et al., 2012).
Cancer Research
- Research has explored sulfonamide compounds' role in designing anticancer drugs, focusing on their ability to selectively target tumor cells while minimizing toxicity to normal cells. These compounds have shown promise in inducing apoptosis in cancer cells and are subjects of ongoing cancer research for their tumor specificity and reduced keratinocyte toxicity (Sugita et al., 2017).
Environmental and Ecotoxicological Studies
- The environmental impact and ecotoxicity of sulfonamide compounds, including their persistence and bioaccumulation potential, have been critically reviewed. These studies provide insights into the environmental behavior of these compounds and their degradation products, contributing to understanding their long-term ecological effects (Conder et al., 2008).
Neurological Applications
- Sulfonamide derivatives have been explored for their potential in enhancing memory and learning, indicating their application in treating cognitive deficits associated with neurological disorders. Experimental and clinical studies have shown that these compounds can improve memory and learning skills, possibly through the modulation of neurotransmitter pathways and neuroplasticity (Zamanian et al., 2022).
Propiedades
IUPAC Name |
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-2-13-3-5-14(6-4-13)24-18(26)12-28-19-20(27)25(10-9-23-19)15-7-8-16(21)17(22)11-15/h3-11H,2,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUFCOXIODFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)
![ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B2795958.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B2795961.png)
![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2795962.png)
![4-[(Benzylamino)methyl]oxan-4-ol](/img/structure/B2795963.png)


![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795967.png)
![N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2795969.png)
![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2795970.png)


![2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2795975.png)